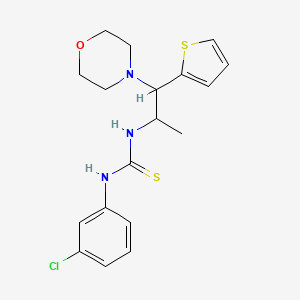
Tert-butyl N-(pyrimidin-4-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(pyrimidin-4-YL)carbamate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is a derivative of carbamic acid and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is used in various chemical and biological research applications due to its unique structural properties.
Mécanisme D'action
Target of Action
Tert-butyl N-(pyrimidin-4-YL)carbamate is a small molecule that primarily targets the Queuine tRNA-ribosyltransferase . This enzyme is involved in the modification of certain tRNAs and plays a crucial role in protein synthesis.
Mode of Action
It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact the protein synthesis pathway, specifically the modification of certain tRNAs . The downstream effects of these changes could potentially influence various cellular processes, including cell growth and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl N-(pyrimidin-4-YL)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of tert-butyl carbamate and pyrimidin-4-yl halides as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base, such as cesium carbonate (Cs2CO3), in a solvent like 1,4-dioxane . The reaction conditions are usually mild, with temperatures ranging from 17 to 22 degrees Celsius.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(pyrimidin-4-YL)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: 1,4-dioxane is commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed cross-coupling reactions, the major product is typically a substituted pyrimidine derivative .
Applications De Recherche Scientifique
Tert-butyl N-(pyrimidin-4-YL)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(piperidin-4-YL)carbamate: Similar in structure but contains a piperidine ring instead of a pyrimidine ring.
Tert-butyl carbamate: A simpler compound without the pyrimidine ring, used in similar chemical reactions.
N-Boc-hydroxylamine: Another carbamate derivative with different functional groups.
Uniqueness
Tert-butyl N-(pyrimidin-4-YL)carbamate is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate derivatives and contributes to its versatility in various research applications .
Propriétés
IUPAC Name |
tert-butyl N-pyrimidin-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFCVJKBQIQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate](/img/structure/B2868358.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide](/img/structure/B2868378.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)

